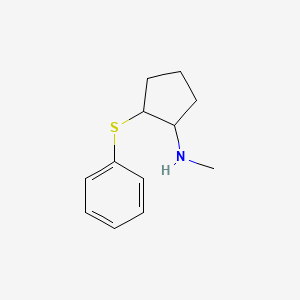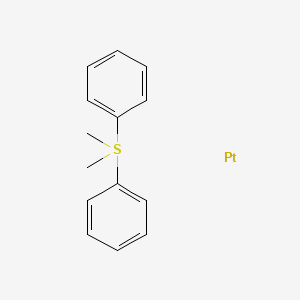
1-(4-Carboxybutyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Carboxybutyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities. The compound is characterized by the presence of a carboxybutyl group attached to an indolium core, which contributes to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Carboxybutyl)-2,3,3-trimethyl-3H-indol-1-ium bromide typically involves the reaction of 2,3,3-trimethylindolenine with 4-bromobutyric acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are often included to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions: 1-(4-Carboxybutyl)-2,3,3-trimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its chemical behavior.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted indolium compounds.
科学的研究の応用
1-(4-Carboxybutyl)-2,3,3-trimethyl-3H-indol-1-ium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-Carboxybutyl)-2,3,3-trimethyl-3H-indol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to fully elucidate its mechanism of action.
類似化合物との比較
- 1-(4-Carboxybutyl)-2,3,3-trimethyl-3H-indol-1-ium chloride
- 1-(4-Carboxybutyl)-2,3,3-trimethyl-3H-indol-1-ium iodide
- 1-(4-Carboxybutyl)-2,3,3-trimethyl-3H-indol-1-ium sulfate
These compounds share similar core structures but differ in their counterions, which can influence their chemical properties and applications.
特性
CAS番号 |
325147-36-2 |
|---|---|
分子式 |
C16H22BrNO2 |
分子量 |
340.25 g/mol |
IUPAC名 |
5-(2,3,3-trimethylindol-1-ium-1-yl)pentanoic acid;bromide |
InChI |
InChI=1S/C16H21NO2.BrH/c1-12-16(2,3)13-8-4-5-9-14(13)17(12)11-7-6-10-15(18)19;/h4-5,8-9H,6-7,10-11H2,1-3H3;1H |
InChIキー |
ZBODPKUOHBXKEZ-UHFFFAOYSA-N |
正規SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCC(=O)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4R,5S,7R)-5-{[tert-Butyl(dimethyl)silyl]oxy}-7-{(3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}bicyclo[2.2.1]heptan-2-one](/img/structure/B12582736.png)
![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]-](/img/structure/B12582739.png)
![Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate](/img/structure/B12582747.png)

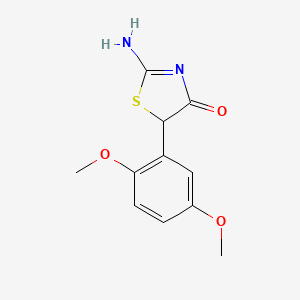
![Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]-](/img/structure/B12582766.png)
![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12582767.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol](/img/structure/B12582775.png)
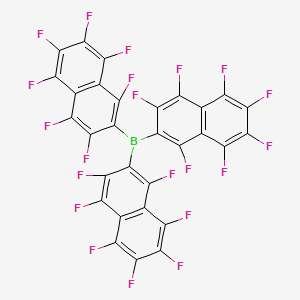
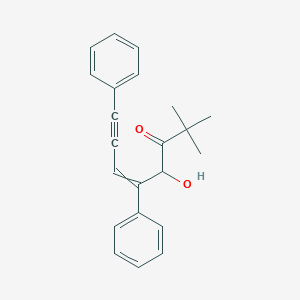
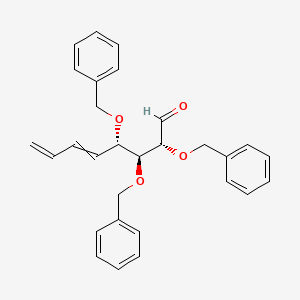
![4-Pentenal, 3,3-bis[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B12582805.png)
